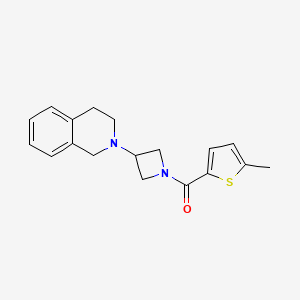

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone

Description

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone is a methanone derivative featuring a 3,4-dihydroisoquinoline moiety linked to an azetidine ring and a 5-methylthiophen-2-yl group.

Properties

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(5-methylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c1-13-6-7-17(22-13)18(21)20-11-16(12-20)19-9-8-14-4-2-3-5-15(14)10-19/h2-7,16H,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCGKRQVIXVHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CC(C2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone represents a novel structure within the class of azetidine and isoquinoline derivatives. Its unique molecular features suggest potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and biological effects.

Molecular Information:

- Molecular Formula: C₁₈H₂₀N₂OS

- Molecular Weight: 312.4 g/mol

- CAS Number: 2034264-52-1

The compound contains an azetidine ring, a dihydroisoquinoline moiety, and a methylthiophen group, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the azetidine ring through cyclization reactions.

- Introduction of the dihydroisoquinoline moiety via condensation reactions.

- Coupling with the methylthiophen component to form the final product.

Each step requires careful optimization to ensure high yield and purity.

Anticancer Properties

Research indicates that compounds related to isoquinoline structures exhibit significant anticancer properties. For instance, studies on similar quinolinone derivatives have demonstrated their ability to induce cytotoxic effects in various cancer cell lines, including HL-60 (human promyelocytic leukemia) and MCF-7 (breast cancer) cells .

Case Study:

In one study, a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones were tested for cytotoxicity using the MTT assay. The results indicated that these compounds exhibited high cytotoxic effects against HL-60 cells, with IC₅₀ values below 0.3 µM for the most active analogs .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5a | HL-60 | <0.3 |

| 5b | HL-60 | <0.3 |

| 5m | MCF-7 | >5 |

This suggests that compounds with similar structural motifs to This compound may also exhibit potent anticancer activity.

The mechanisms through which these compounds exert their anticancer effects typically involve:

- Induction of apoptosis: Compounds have been shown to activate caspases leading to programmed cell death .

- Inhibition of cell proliferation: Flow cytometry analyses revealed that certain analogs significantly reduced BrdU incorporation in treated cells, indicating decreased proliferation .

Predictive Models for Biological Activity

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be employed to estimate the biological activity spectrum based on the molecular structure of This compound . These models help in hypothesizing potential interactions with various biological targets.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a common dihydroisoquinolinyl-azetidinyl-methanone scaffold with several analogs. Key structural differences lie in the substituents attached to the methanone group:

Pharmacological and Physicochemical Properties

Physicochemical Properties

Substituents critically influence solubility, stability, and bioavailability:

Key Research Findings and Implications

Substituent Impact on Bioactivity : Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability, while polar groups (e.g., oxadiazole in ) improve solubility .

Synthetic Challenges : Bulky substituents (e.g., naphthyl in ) reduce yields due to steric hindrance during coupling reactions .

Multitarget Potential: Analogs like Compound 9 () demonstrate dual functionality (enzyme inhibition + anti-aggregation), suggesting the target compound’s applicability in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone, and how can purity be validated?

- Methodological Answer : The compound is synthesized via a multi-step process involving:

- Step 1 : Condensation of 3,4-dihydroisoquinoline with azetidine derivatives under acidic conditions (e.g., HCl catalysis) to form the azetidin-1-yl intermediate .

- Step 2 : Coupling with 5-methylthiophene-2-carbonyl chloride using a Schlenk line under inert atmosphere to minimize oxidation .

- Purity Validation :

- HPLC (≥98% purity, C18 column, acetonitrile/water gradient) .

- ¹H NMR (DMSO-d6): Key peaks include δ 2.35 (s, 3H, thiophene-CH3), δ 3.45–3.70 (m, 4H, azetidine), and δ 7.25–7.60 (m, 4H, dihydroisoquinoline) .

- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 353.2 .

Q. How can the structural integrity of this compound be confirmed using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction is optimal for resolving stereochemistry and bond angles. Key parameters:

- Crystal Growth : Slow evaporation of ethanol/water (1:1) at 4°C .

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature .

- Validation : Compare experimental bond lengths (e.g., C=O at 1.21 Å) with DFT-calculated values (<0.02 Å deviation) .

Q. What solvents and storage conditions ensure compound stability?

- Methodological Answer :

- Solvent Compatibility : Use DMSO for long-term storage (−20°C, argon atmosphere) to prevent thiophene ring oxidation .

- Stability Table :

| Solvent | Degradation (%/month at 25°C) |

|---|---|

| DMSO | <2% |

| Methanol | 8% |

| Water | 15% |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Core Modifications :

- Replace 5-methylthiophene with 5-fluorophenyl to assess electronic effects on receptor binding .

- Vary azetidine substituents (e.g., methyl vs. cyclopropyl) to probe steric tolerance .

- Assay Design :

- In vitro : Competitive binding assays (IC50) against target receptors (e.g., GPCRs) .

- Computational Docking : Use AutoDock Vina with cryo-EM receptor structures to predict binding poses .

Q. How should contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer :

- Step 1 : Verify solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts .

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., dihydroisoquinoline protons) .

- Step 3 : Compare with DFT-calculated shifts (B3LYP/6-311+G(d,p)) to identify conformational discrepancies .

Q. What strategies mitigate batch-to-batch variability in pharmacological testing?

- Methodological Answer :

- Experimental Design : Use randomized block designs with split plots to control variables like solvent residues and crystal polymorphism .

- Data Normalization :

- Internal Standards : Spike samples with deuterated analogs for LC-MS quantification .

- Statistical Analysis : ANOVA with post-hoc Tukey tests to isolate variability sources (e.g., synthesis lot vs. assay plate) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across studies?

- Methodological Answer :

- Variable Control :

- Receptor Source : Compare recombinant vs. native receptor preparations .

- Assay Conditions : Standardize buffer pH (7.4 ± 0.1) and ATP concentration (1 mM) for kinase assays .

- Meta-Analysis : Use a weighted Z-score to aggregate data from ≥5 independent studies, excluding outliers with Grubbs’ test (α = 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.